molecular formula C16H18N2O2 B133866 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile CAS No. 130226-18-5

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

Cat. No. B133866
CAS RN: 130226-18-5
M. Wt: 270.33 g/mol
InChI Key: NTPDIYPZAUXUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" is a chemical entity that appears to be related to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the benzonitrile group suggests aromatic properties and potential reactivity due to the nitrile functional group.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of 3,5-dimethylisoxazole with Scruff bases in the presence of sodium amide in liquid ammonia can lead to the formation of 3-methyl-5-(2-aminoalkyl)isoxazole derivatives . Additionally, the reaction of 3,5-dimethylisoxazole with benzonitrile can yield 3-methyl-5-(2-aminostyryl)isoxazole, which can be further reduced to other derivatives . These reactions indicate that the synthesis of the compound may involve similar reagents and conditions, utilizing the reactivity of the isoxazole ring and the benzonitrile moiety.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite versatile, as seen in the synthesis of various substituted isoxazoles. The presence of substituents on the isoxazole ring can significantly influence the chemical behavior and properties of these compounds . The molecular structure of the compound would likely exhibit aromatic character due to the benzonitrile group, and the isoxazole ring could introduce heteroaromatic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, 3,5-dimethylisoxazole can react with carbonyl compounds to yield different products depending on the nature of the carbonyl compound and the reaction conditions . The reactions can lead to the formation of 3-methyl-5-(2-hydroxyalkyl)isoxazoles or 3-methyl-5-(2-alkoxyalkyl)isoxazoles, among others . These reactions showcase the reactivity of the isoxazole ring and its potential to form various chemical bonds, which could be relevant for the synthesis and reactivity of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be diverse. For instance, the potentiometric and thermometric behavior of 3,5-dimethyl-4-isoxazolylamidoxime has been studied, revealing specific protonation constants and neutralization enthalpy . Although this compound is not the same as the one , it provides insight into the potential acidity, basicity, and thermal behavior of isoxazole derivatives. The presence of different substituents can significantly alter these properties, and thus, the specific physical and chemical properties of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoxazole Derivatives : The reaction of 3,5-dimethylisoxazole with various bases can produce isoxazole derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology (Kashima & Tsuda, 1973).
  • Generation of Heteroaryl-Isoxazoles : The decomposition of amino-dimethyl-isoxazole in aromatic solvents can lead to the formation of aryl- and heteroaryl-isoxazoles, offering new pathways to these compounds (Vernin et al., 1976).

Pharmacological Research

  • Antibiotic Drug Transformations : The antibiotic drug sulfamethoxazole, which can form transformation products under certain conditions, involves the reaction with 5-methylisoxazol-3-yl-benzenesulfonamide. Understanding these transformations is crucial for environmental and pharmacological studies (Nödler et al., 2012).
  • Anti-Inflammatory and Analgesic Activity : Isoxazolyl thiazolyl benzimidazoles, synthesized from 3,5-dimethyl-4-isoxazolyl compounds, have shown potential anti-inflammatory and analgesic properties, indicating possible applications in medical research (Rajanarendar et al., 2020).

Mechanism of Action

The mechanism of action for “3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile” is not explicitly mentioned in the search results. Isoxazole derivatives are commonly found in many commercially available drugs , but the specific mechanism of action would depend on the drug’s target in the body.

properties

IUPAC Name

3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPDIYPZAUXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566464
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile

CAS RN

130226-18-5
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.